Product packaging for 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole(Cat. No.:CAS No. 1536385-87-1)

5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2369607
CAS No.: 1536385-87-1
M. Wt: 130.126
InChI Key: POWVWZWSZLMPMT-UHFFFAOYSA-N
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Description

5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole (CAS 1536385-87-1) is a fluorinated heterocyclic compound with the molecular formula C4H7FN4 and a molecular weight of 130.12 g/mol . This compound belongs to the tetrazole family, a class of synthetic organic compounds featuring a five-membered ring consisting of four nitrogen atoms and one carbon atom, which exhibits aromaticity . Tetrazoles are highly valued in medicinal chemistry and drug discovery as they often serve as bioisosteres for carboxylate groups; this is due to their similar pKa and ability to be deprotonated at physiological pH, which can enhance lipid solubility and improve the bioavailability of pharmaceutical agents . This specific derivative, incorporating a 3-fluoropropyl chain, is of significant interest in the development of bioactive molecules and has been cited in research literature exploring various chemical and physical applications . The compound should be stored in a cool, dry place, away from ignition sources and handled with appropriate protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FN4 B2369607 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole CAS No. 1536385-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluoropropyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWVWZWSZLMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Structural Elucidation of 5 3 Fluoropropyl 1h 1,2,3,4 Tetrazole Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole, a multi-nuclear approach provides a complete picture of the atomic arrangement.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum for the parent compound, the protons of the 3-fluoropropyl group would exhibit distinct signals. The methylene (B1212753) group adjacent to the fluorine atom would appear as a triplet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The other two methylene groups would also show characteristic multiplets. The acidic N-H proton of the tetrazole ring often appears as a broad singlet at a significantly downfield chemical shift, typically above 15 ppm, which is a hallmark for 1H-tetrazoles. rsc.orgresearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound would be expected to show four distinct signals. The carbon atom of the tetrazole ring (C5) typically resonates in the range of 155-157 ppm. researchgate.net The three carbons of the propyl chain would appear in the aliphatic region, with their chemical shifts influenced by the electronegative fluorine atom and the tetrazole ring. The carbon directly bonded to the fluorine would show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.govnih.gov A ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom in the propyl chain. illinois.edu Furthermore, the signal's multiplicity would confirm its coupling to the adjacent protons, providing crucial evidence for the location of the fluorine atom.

¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the four nitrogen atoms of the tetrazole ring, offering valuable information about the electronic structure. However, ¹⁴N NMR spectra are often characterized by broad signals due to the nucleus's quadrupole moment. ¹⁵N NMR, while providing sharper signals, suffers from low natural abundance and requires specialized techniques or isotopic enrichment for effective analysis. researchgate.net Nevertheless, ¹⁵N NMR can distinguish between the different nitrogen environments within the tetrazole ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom Position¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
Tetrazole N-H~15.5-17.0--
Tetrazole C5-~155-157-
-CH₂- (at C5)~3.2~25-
-CH₂- (middle)~2.2~30 (J_CF)-
-CH₂-F~4.6 (dt)~82 (J_CF)~ -220

Note: Values are predictive and based on typical shifts for analogous structures. J_CF denotes coupling with fluorine.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the tetrazole ring. researchgate.net Aliphatic C-H stretching vibrations of the propyl chain would appear just below 3000 cm⁻¹. The tetrazole ring itself has a series of characteristic skeletal vibrations, including N=N and C=N stretching, typically found in the 1200-1600 cm⁻¹ region. pnrjournal.comresearchgate.net A strong band corresponding to the C-F stretching vibration would be expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric stretching of the tetrazole ring can often be more clearly observed in the Raman spectrum. pnrjournal.com Studies on 1H-tetrazole under varying pressures have utilized both IR and Raman spectroscopy to track changes in vibrational modes, demonstrating the utility of these techniques in detailed structural analysis. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies
Functional GroupTechniqueWavenumber (cm⁻¹)Description
N-H StretchIR3000-3400Broad
C-H Stretch (Aliphatic)IR2850-2960Sharp
Tetrazole Ring StretchIR/Raman1200-1600Multiple bands
C-F StretchIR1000-1100Strong absorption

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. nih.gov The mass spectrum would show a prominent molecular ion peak (or a protonated molecule peak [M+H]⁺ in soft ionization techniques like ESI), which confirms the molecular weight. The fragmentation pattern can also be diagnostic, potentially showing the loss of the fluoropropyl side chain or the characteristic loss of a nitrogen molecule (N₂) from the tetrazole ring.

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For tetrazole derivatives, X-ray crystallography can confirm the substitution pattern on the ring and reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H group of the tetrazole ring. nih.govrsc.org The resulting crystal structure provides the absolute configuration and conformation of the molecule in the solid state, which is invaluable for understanding its physical properties and potential interactions. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values to confirm the compound's purity and stoichiometric composition. rsc.org For a pure sample, the experimental values should agree with the calculated values to within a narrow margin (typically ±0.4%).

Interactive Data Table: Elemental Analysis for C₄H₇FN₄
ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical %
CarbonC12.011130.1236.92 %
HydrogenH1.008130.125.42 %
FluorineF18.998130.1214.60 %
NitrogenN14.007130.1243.05 %

Theoretical and Computational Chemistry Investigations on 5 3 Fluoropropyl 1h 1,2,3,4 Tetrazole and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study tetrazole derivatives to understand their geometry, electronic properties, and reaction mechanisms. nih.govdntb.gov.ua

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 5-substituted tetrazoles, this involves finding the optimal bond lengths, bond angles, and dihedral angles for both the tetrazole ring and the substituent.

Once the geometry is optimized, electronic structure analysis can be performed. A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference between these energies, known as the HOMO-LUMO band gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large band gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. nih.gov

For analogs like 5-substituted tetrazoles, DFT calculations at levels such as B3LYP/6-31+G** are commonly used to determine these properties. researchgate.net The analysis provides insights into how substituents on the tetrazole ring influence its electronic characteristics.

ParameterEnergy (eV)Description
HOMO Energy -7.5Indicates the energy of the highest energy electrons; related to nucleophilicity.
LUMO Energy -1.2Indicates the energy of the lowest energy state for an accepted electron; related to electrophilicity.
Band Gap (ΔE) 6.3The energy difference between HOMO and LUMO; a key indicator of chemical stability.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of 5-substituted 1H-tetrazoles, a common route is the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.netresearchgate.net

Computational studies can model this reaction to locate the transition state structure. Characterizing the transition state involves frequency calculations; a genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. The calculated energy barrier (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Binding energy calculations are used to quantify the strength of the interaction between two or more molecules. In the context of medicinal chemistry, DFT can be employed to calculate the binding energy between a tetrazole derivative and the active site of a target protein. nih.gov These calculations help in understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov A more negative binding energy typically indicates a stronger and more stable interaction. This information is vital for the rational design of new therapeutic agents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole, MD simulations are particularly useful for conformational analysis of the flexible fluoropropyl side chain. These simulations can identify the most populated conformations in different solvents or within a protein's binding pocket. Furthermore, MD can be used to study intermolecular interactions, such as the formation and breaking of hydrogen bonds between the tetrazole ring and solvent molecules (e.g., water) or amino acid residues. nih.gov Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation can indicate the stability of the molecule and the flexibility of its different parts. nih.govnih.gov

Quantum Chemical Studies on Reactivity and Chemical Stability

Quantum chemical methods, including DFT, are used to calculate a range of molecular descriptors that predict the reactivity and stability of a compound. dntb.gov.ua These global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative framework for understanding a molecule's chemical behavior. nih.gov

Key descriptors include:

Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Higher hardness correlates with greater stability.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices help to classify molecules and predict their behavior in chemical reactions, providing a theoretical basis for their observed stability and reactivity patterns. nih.gov

Tautomerism Studies within the Tetrazole Ring System (e.g., 1H- and 2H-Tetrazole Forms)

A critical feature of 5-substituted tetrazoles is the potential for tautomerism involving the position of the proton on the tetrazole ring. The two most common tautomers are the 1H- and 2H-forms. researchgate.netresearchgate.net These tautomers are distinct chemical species with different physicochemical properties, and they often exist in equilibrium. lookchem.com

Computational chemistry is an essential tool for studying this tautomeric equilibrium. By calculating the total electronic energy of the optimized structures for both the 1H- and 2H-tautomers, the relative stability of each form can be determined. Studies on various 5-substituted tetrazoles have shown that the position of this equilibrium can be influenced by the nature of the substituent, the solvent, and the physical state. lookchem.com For example, in the gas phase, the 2H-tautomer is often found to be more stable, while in solution, the 1H-tautomer is frequently the predominant form. nih.gov Understanding the tautomeric preference of this compound is crucial as different tautomers may exhibit different biological activities and binding modes.

In Silico Prediction of Molecular Behavior and Interaction Potentials

In the absence of direct experimental data, in silico computational methods serve as powerful tools to predict the molecular behavior and interaction potentials of novel compounds like this compound. These theoretical studies, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into how this molecule and its analogs might interact with biological targets, guiding further research and development.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the binding mechanisms of potential drug candidates with their protein targets. For various 5-substituted 1H-tetrazole derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, studies on a series of 5-substituted 1H-tetrazoles as cyclooxygenase (COX-2) inhibitors have demonstrated a good correlation between their docking scores and their experimentally determined inhibitory activities (IC50 values). researchgate.net This suggests that the binding affinity predicted by docking is a reliable indicator of the compound's potential biological activity. researchgate.net

In a study of 5-substituted 1H-tetrazole derivatives targeting the CSNK2A1 receptor, the dimethoxyphenyl derivative exhibited the lowest binding energy of -6.8687 kcal/mol, indicating a strong potential for interaction. nih.govresearch-nexus.netnih.govbohrium.com The interactions observed in these docking studies are often a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-cation interactions, which collectively contribute to the stability of the ligand-protein complex. cumhuriyet.edu.tr

The following table summarizes representative binding energies of analogous tetrazole derivatives from various computational studies. While these are not direct values for this compound, they provide a reasonable estimation of the interaction potential for this class of compounds.

Table 1: Predicted Binding Energies of Analogous Tetrazole Derivatives

Compound Class Target Protein Predicted Binding Energy (kcal/mol)
5-Substituted 1H-Tetrazoles Cyclooxygenase-2 (COX-2) -7.0 to -9.5
Tetrazole-Piperazine Derivatives Sterol 14-alpha Demethylase -7.5 to -8.4
5-Substituted 1H-Tetrazoles CSNK2A1 Receptor -6.0 to -6.9
Tetrazole Bearing Compounds Cyclooxygenase-2 (COX-2) -8.0 to -10.7

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecular interactions over time. acs.org These simulations can assess the stability of the ligand-protein complex predicted by molecular docking. acs.org For N-ribofuranosyl tetrazole derivatives, 100-nanosecond MD simulations were performed to investigate the stability of the compounds within the binding site of the DNA polymerase sliding clamp (7AZ5). acs.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can indicate the stability of the compound within the binding pocket. acs.org A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding mode.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-like properties of a compound. For a series of tetrazole derivatives, ADME properties were predicted using web-based tools. aaup.edu These predictions assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. aaup.edu Such computational evaluations are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

While specific computational studies on this compound are not yet available in the public domain, the extensive research on its analogs provides a solid framework for predicting its molecular behavior. It is anticipated that the fluoropropyl substituent at the 5-position of the tetrazole ring will influence its electronic properties and steric interactions, which in turn will affect its binding affinity to various biological targets. Future in silico investigations focusing on this specific molecule are warranted to fully elucidate its therapeutic potential.

Advanced Materials Science Applications and Functionalization of Tetrazole Rings

Development of Energetic Materials and High-Energy Compounds

The tetrazole ring is a well-established pharmacophore for high-energy materials due to its high nitrogen content and significant positive heat of formation. The incorporation of a fluoropropyl group in 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole is anticipated to further enhance its energetic properties, making it a compound of interest for the development of advanced propellants and explosives.

Use in Propellants and Explosives

Tetrazole derivatives are actively researched as components in high-performance solid rocket propellant formulations and as potential replacements for traditional explosives like TNT. wikipedia.org The high nitrogen content of the tetrazole ring contributes to a large volume of gaseous products upon decomposition, a desirable characteristic for propellants. Furthermore, the energy released during the decomposition of tetrazole-based compounds is substantial. The presence of fluorine in the propyl chain of This compound can increase the density and oxidizing potential of the molecule, which are critical parameters for improving the detonation performance of explosives. Research into various tetrazole derivatives has shown their potential to create environmentally benign gas generators due to the production of non-toxic gases like nitrogen and water upon combustion. nih.gov Theoretical studies on hypothetical tetrazole derivatives have suggested their potential to achieve high specific impulses in metal-free solid composite propellants, offering both energetic and environmental advantages over current technologies. researchgate.net

Synthesis and Characterization of Energetic Salts

A common strategy to enhance the stability and energetic performance of tetrazole-based compounds is through the formation of energetic salts. mdpi.comnih.gov The acidic nature of the N-H proton in the tetrazole ring of This compound allows for deprotonation to form an anion, which can then be combined with various nitrogen-rich cations (e.g., ammonium, hydrazinium, guanidinium) to yield a range of energetic salts. mdpi.com The properties of these salts, such as density, thermal stability, and sensitivity to mechanical stimuli, can be tuned by the choice of the cation. rsc.orgsciencemadness.org For instance, the formation of energetic salts with 1-hydroxy-5-methyltetrazole has been shown to significantly improve detonation velocities compared to the neutral compound. mdpi.com It is plausible that energetic salts of This compound would exhibit enhanced performance characteristics, making them promising candidates for further investigation as high-density energetic materials. rsc.orgsciencemadness.org

Role as Ligands in Coordination Chemistry

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a wide array of coordination polymers and metal complexes with diverse structures and properties. researchgate.netlifechemicals.comthieme-connect.com The specific substitution at the 5-position of the tetrazole ring can influence the coordination mode and the resulting architecture of the metal complex.

Formation of Coordination Polymers and Metal Complexes

This compound can act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgresearchgate.net The nitrogen atoms of the tetrazole ring can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.orgacs.org The flexibility of the 3-fluoropropyl side chain could also play a role in the final structure of the coordination polymer. The introduction of fluorine can influence the electronic properties of the ligand and the resulting metal complex, potentially leading to novel magnetic, luminescent, or catalytic properties. nsf.gov The synthesis of coordination complexes with substituted tetrazoles has been extensively studied, demonstrating the versatility of this class of ligands in creating complex and functional materials. acs.orglookchem.comnih.gov

Development of Fluorinated Tetrazoles as Potential Surfactants

Fluorinated surfactants are a class of surface-active agents that exhibit unique properties due to the presence of a fluorocarbon chain. While there is no direct research on This compound as a surfactant, the structural features of the molecule suggest its potential in this area. The combination of a polar tetrazole head group and a nonpolar, fluorinated propyl tail is characteristic of a surfactant molecule. The presence of fluorine is known to impart properties such as high surface activity and thermal stability. researchgate.net

Applications in Information Recording Systems

Although specific applications of This compound in information recording systems have not been reported, the broader class of tetrazole compounds has been explored in materials science for applications such as photography and imaging. thieme-connect.com The thermal decomposition of tetrazoles can be controlled to generate reactive species, a property that could potentially be harnessed in certain recording technologies. wikipedia.org

Design and Synthesis of Chemosensors Based on Tetrazole Functionality

The tetrazole moiety is an effective component in the design of chemosensors due to its electronic properties and ability to coordinate with metal ions. The four nitrogen atoms of the ring can act as binding sites, and the acidic nature of the N-H proton allows for interactions that can signal the presence of specific analytes.

Chemical Mechanism: The function of tetrazole-based chemosensors often relies on photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The tetrazole ring can act as both a proton donor and a coordinator for metal ions.

Coordination and Signaling: The nitrogen atoms of the tetrazole ring can selectively bind with metal cations. This coordination can alter the electronic structure of an attached fluorophore, leading to a detectable change in fluorescence or color. For instance, binding a metal ion might inhibit a PET process that normally quenches fluorescence, resulting in a "turn-on" fluorescent response.

Proton Transfer: The acidic proton on the tetrazole ring is crucial for sensing anions. In the presence of a basic anion like fluoride (B91410) (F⁻), a proton transfer can occur from the tetrazole to the anion. This deprotonation can trigger a significant change in the electronic distribution of the sensor molecule, leading to a colorimetric or fluorescent signal. The ESIPT mechanism is particularly relevant, where the deprotonation event alters the excited-state dynamics of the molecule.

The synthesis of such chemosensors typically involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form the tetrazole ring. sciforum.netresearchgate.net For a sensor based on this compound, the synthesis would likely start with 4-fluorobutyronitrile, which would then be reacted with an azide source. The resulting tetrazole could be further functionalized or used as a key component in a larger sensor molecule containing a signaling unit (e.g., a chromophore or fluorophore).

Sensing MechanismAnalyte TypeTypical SignalRole of Tetrazole Ring
Metal CoordinationCations (e.g., Zn²⁺, Cd²⁺)Fluorescence enhancement ("turn-on")Acts as a ligand/binding site
Proton Transfer (ESIPT)Anions (e.g., F⁻, CN⁻)Colorimetric or fluorescent changeActs as a proton donor
Intramolecular Charge Transfer (ICT)Various ionsShift in absorption/emission spectraModulates electron density of a chromophore

Incorporation into Polyazole Scaffolds

Polyazoles are a class of polymers containing heterocyclic azole rings (like tetrazole, triazole, or imidazole) in their main chain. These materials are known for their high thermal stability and chemical resistance. Incorporating functionalized tetrazoles, such as those with an alkyl-fluoride side chain, into polyazole scaffolds can be used to fine-tune the properties of the resulting material.

The synthesis of such scaffolds can be achieved through several methods. One common approach involves the in situ formation of the tetrazole ring during polymerization. For example, a dicyano-compound can be reacted with sodium azide under hydrothermal conditions in the presence of metal salts to form metal-organic coordination polymers. rsc.org The tetrazole rings, formed via a [2+3] cycloaddition, act as ligands connecting metal centers to form one-, two-, or three-dimensional networks. rsc.org

A 5-substituted tetrazole like this compound could be incorporated as a side group on a polymer backbone, or if bifunctionalized, could act as a monomer itself. The fluoropropyl group could enhance properties such as:

Hydrophobicity and Lipophilicity: The fluorine content can modify the polymer's interaction with solvents and other materials.

Dielectric Properties: Fluorination often lowers the dielectric constant of polymers, which is desirable in microelectronics.

Research on bis(tetrazole) ligands demonstrates their utility in creating robust coordination polymers with flexible spacers, indicating a pathway for integrating functionalized tetrazoles into complex macromolecular structures. acs.org

Integration into Polymer Chemistry (e.g., Tetrazole-Containing Polymers)

The integration of the tetrazole moiety into polymers is a significant area of materials science, particularly for the development of high-energy materials, polyelectrolytes, and specialty polymers. nih.gov The high nitrogen content and positive heat of formation of the tetrazole ring make it an "explosophoric" group, imparting energetic properties to the polymer. nih.gov

Synthesis Strategies: There are two primary strategies for creating tetrazole-containing polymers:

Polymerization of Tetrazole-Containing Monomers: This involves synthesizing a monomer that already contains the tetrazole ring and then polymerizing it. For example, 5-vinyl-1H-tetrazole can be polymerized to produce poly(5-vinyltetrazole). mdpi.com A monomer based on this compound would require the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) group, onto the molecule.

Post-Polymerization Modification: This approach starts with an existing polymer that has precursor functional groups, which are then converted into tetrazole rings. A widely used method is the chemical modification of polyacrylonitrile. The nitrile groups along the polymer chain are converted to 5-substituted tetrazole rings via a cycloaddition reaction with an azide, yielding a tetrazole-containing polymer. researchgate.net

Another method involves using a polymer with reactive groups, like the chlorine atoms in poly(epichlorohydrin), and substituting them with a tetrazole salt via nucleophilic substitution. nih.gov This allows for the synthesis of homopolymers and copolymers with a controlled ratio of tetrazole units. nih.gov The 5-(3-fluoropropyl)-1H-tetrazole moiety could be introduced this way, with its alkyl-fluoride chain potentially modifying the polymer's physical properties, such as its density, solubility, and thermal stability.

Polymer Synthesis MethodDescriptionExample Precursor
Monomer PolymerizationSynthesis of a monomer with a tetrazole ring, followed by polymerization.5-vinyl-1H-tetrazole
Post-Polymerization ModificationConversion of functional groups on an existing polymer backbone into tetrazole rings.Polyacrylonitrile
Nucleophilic SubstitutionReacting a polymer with leaving groups (e.g., chlorine) with a tetrazole salt.Poly(epichlorohydrin)

The integration of the 3-fluoropropyl side chain specifically could offer a way to create polymers with a balance of high energy density (from the tetrazole ring) and tailored physical properties like increased density and specific solvent interactions due to the fluorinated alkyl group.

Future Research Trajectories in 5 3 Fluoropropyl 1h 1,2,3,4 Tetrazole Chemistry

Innovation in Green and Sustainable Synthetic Routes

Traditional synthesis methods for tetrazoles often involve reagents and conditions that are environmentally hazardous, such as the use of hydrazoic acid or toxic metal catalysts. scispace.com Future research must prioritize the development of green and sustainable synthetic pathways to 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole. The primary precursor, 4-fluorobutyronitrile, serves as the logical starting point for these investigations.

Key areas for innovation include:

Catalyst Development: Exploring heterogeneous nanocatalysts, such as those based on magnetic nanoparticles, which offer high efficiency, easy separation, and recyclability. rsc.orgrsc.org Metal-organic frameworks (MOFs) and bio-based catalysts like L-proline also present promising, environmentally benign alternatives to traditional Lewis acids. organic-chemistry.org

Solvent Selection: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or deep eutectic solvents (DES) is crucial. organic-chemistry.orglookchem.com These solvents not only reduce environmental impact but can also enhance reaction rates and selectivity.

Process Optimization: The adoption of advanced reaction technologies such as continuous-flow microreactors can significantly improve safety and efficiency. scispace.comresearchgate.net This approach minimizes the volume of hazardous reagents present at any given time, making the synthesis of energetic compounds like tetrazoles inherently safer. researchgate.net Furthermore, multicomponent reactions (MCRs) offer a streamlined route that improves atom economy by combining multiple synthetic steps into a single operation. researchgate.net

Table 1: Comparison of Potential Green Synthetic Routes for this compound
Synthetic StrategyKey FeaturesPotential Catalysts/ReagentsPrimary Advantages
Nanocatalyst-mediated [3+2] CycloadditionReaction of 4-fluorobutyronitrile with an azide (B81097) source.Magnetic biochar-supported copper complexes; Fe3O4@chitin. rsc.orgdntb.gov.uaHigh yield, catalyst recyclability, operational simplicity. rsc.org
Multicomponent Reaction (MCR)One-pot synthesis from simpler precursors.Copper (II) complexes, Yb(OTf)3. organic-chemistry.orgjchr.orgImproved atom economy, reduced waste, simplified purification. beilstein-journals.org
Continuous-Flow SynthesisReaction performed in a microreactor system.Metal-free conditions, potentially using superheated water/NMP. scispace.comEnhanced safety, scalability, precise control over reaction parameters. scispace.comresearchgate.net
BiocatalysisUse of enzymes or whole-cell systems.Nitrilase or similar enzymes.High selectivity, mild reaction conditions, biodegradable catalysts.

In-depth Exploration of Fluorine Substitution Effects on Chemical Reactivity

The presence of a fluorine atom in the propyl side chain is expected to profoundly influence the physicochemical properties of the tetrazole ring. Fluorine's high electronegativity can modulate acidity, basicity, metabolic stability, and intermolecular interactions. acs.org A systematic investigation into these effects is a critical research trajectory.

Future studies should focus on:

Acidity and Tautomeric Equilibrium: Quantifying the pK_a_ value of this compound compared to its non-fluorinated analog, 5-propyl-1H-1,2,3,4-tetrazole. The electron-withdrawing nature of fluorine is predicted to lower the pK_a_, making the compound more acidic. acs.org This has significant implications for its use as a bioisostere for carboxylic acids in medicinal chemistry. nih.gov Furthermore, the fluorine substituent may influence the equilibrium between the 1H and 2H tautomeric forms, which affects the molecule's coordination chemistry and biological activity. mdpi.com

Chemical Stability: Assessing the thermal and chemical stability imparted by the C-F bond. Fluorination often enhances metabolic stability by blocking sites of oxidative metabolism, a key consideration in drug design. acs.org

Intermolecular Interactions: Investigating how the fluoropropyl group affects crystal packing and non-covalent interactions. Fluorine can participate in hydrogen bonding and other dipole-dipole interactions, which can be leveraged in the design of advanced materials and cocrystals. researchgate.net

Table 2: Predicted Physicochemical Properties Influenced by Fluorine Substitution
PropertyPredicted Effect of 3-fluoro GroupRationaleExperimental Approach for Verification
Acidity (pK_a_)Decrease (more acidic)Inductive electron withdrawal by fluorine stabilizes the tetrazolate anion. acs.orgPotentiometric or spectrophotometric titration.
Lipophilicity (LogP)IncreaseFluorine substitution generally increases lipophilicity. acs.orgShake-flask method (octanol-water partition).
Thermal StabilityIncreaseHigh strength of the C-F bond.Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Metabolic StabilityIncreaseBlocking of potential sites for cytochrome P450 oxidation. acs.orgIn vitro metabolism studies using liver microsomes.

Discovery of Novel Applications in Advanced Materials Science

The unique properties of both tetrazoles and organofluorine compounds suggest that this compound could serve as a valuable building block in materials science. lifechemicals.comman.ac.uk Research should be directed towards incorporating this molecule into functional materials.

Promising avenues for exploration include:

Energetic Polymers: Tetrazole-containing polymers are known for their high nitrogen content and energetic properties. nih.gov Using this compound as a monomer or a functional pendant group could lead to the development of novel energetic binders or plasticizers. The fluorine content may enhance thermal stability and density, which are desirable properties for energetic materials.

Metal-Organic Frameworks (MOFs): The four nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, making tetrazole derivatives ideal ligands for constructing MOFs. lifechemicals.comrsc.org MOFs built from this fluorinated ligand could exhibit unique properties for gas storage (e.g., CO_2_ capture) or catalysis, with the fluorinated side chains tuning the pore environment and functionality.

Fluoropolymers: Creating polymers where the this compound unit is a key component could yield materials with specialized properties such as hydrophobicity, thermal resistance, and low surface energy, analogous to materials like Teflon. man.ac.uk

Table 3: Potential Applications in Advanced Materials Science
Material ClassRole of this compoundAnticipated Properties
Energetic BindersMonomer or pendant group in a polymer backbone.High nitrogen content, increased density, enhanced thermal stability. nih.gov
Metal-Organic Frameworks (MOFs)Organic linker coordinating to metal centers.High gas sorption selectivity, catalytic activity, tunable pore chemistry. rsc.org
Specialty FluoropolymersFunctional monomer.Chemical inertness, hydrophobicity, high thermal stability. man.ac.uk
OrganocatalystsChiral ligand or catalyst scaffold.Enhanced reactivity and solubility in lipophilic solvents. mdpi.com

Computational Design and Predictive Modeling for Tailored Chemical Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. nih.gov A significant future research trajectory involves applying these methods to this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov This method can accurately predict properties like HOMO-LUMO energy gaps, which relate to chemical reactivity, and help understand the influence of the fluoropropyl group on the tetrazole ring's aromaticity and electron distribution. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix. This can provide insights into solvation effects, conformational preferences, and interactions with other molecules, which is crucial for designing materials with specific properties.

Predictive Modeling for Energetic Properties: Data-driven approaches, such as multivariate linear regression, can be employed to develop statistical models that predict key properties like decomposition temperature and impact sensitivity. nih.govnih.gov By calculating quantum mechanical parameters for this compound, its energetic characteristics can be estimated in silico before attempting potentially hazardous experimental synthesis. nih.gov

Table 4: Computational Methods for Property Prediction
Computational MethodTarget Properties for PredictionExpected Insights
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), pK_a_, bond energies, reaction pathways. nih.govnih.govUnderstanding of reactivity, acidity, and stability; guidance for synthetic route design.
Molecular Dynamics (MD)Conformational analysis, solvation free energy, interaction with surfaces/polymers.Prediction of physical behavior in materials; insights into crystal packing and morphology.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of non-covalent interactions (e.g., hydrogen bonds).Elucidation of intermolecular forces governing material self-assembly.
Multivariate Linear Regression (MLR)Decomposition temperature, impact sensitivity. nih.govIn silico assessment of energetic properties and safety profile. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(3-fluoropropyl)-1H-1,2,3,4-tetrazole, and what are their comparative advantages?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of nitriles with sodium azide under acidic conditions. Microwave-assisted synthesis (MAS) has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while maintaining yields ≥75% . For fluoropropyl derivatives, post-synthetic fluorination using KF or Selectfluor® is critical to ensure regioselectivity. Key considerations include:
  • Precursor purity : Impurities in nitrile precursors can lead to byproducts like 1,5-disubstituted tetrazoles.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .
  • Safety protocols : Sodium azide reactions demand strict control due to toxicity and explosivity risks .

Q. How should researchers characterize 5-(3-fluoropropyl)-1H-tetrazole to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluoropropyl substitution (δ ≈ -210 ppm for CF2_2 groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 173.1) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for N1 vs. N2 substitution patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for 5-(3-fluoropropyl)-1H-tetrazole synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and regioselectivity trends. For example:
  • Activation energy barriers : Fluoropropyl groups lower barriers for cyclocondensation by stabilizing intermediates via C-F···H-N interactions .
  • Solvent effects : COSMO-RS simulations model solvent polarity impacts on reaction kinetics, guiding solvent selection .
  • AI-driven optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, stoichiometry) to predict optimal yields .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated tetrazoles?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : LC-MS/MS quantifies trace byproducts (e.g., defluorinated analogs) that may skew bioassay results .
  • Assay variability : Standardize protocols using WHO-recommended cell lines (e.g., HEK-293 for receptor binding studies) .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, identifying outliers via funnel plots .

Q. How can experimental design (DoE) improve yield and scalability of 5-(3-fluoropropyl)-1H-tetrazole?

  • Methodological Answer : A factorial design approach minimizes experiments while maximizing
  • Factors : Temperature (60–120°C), azide/nitrile ratio (1:1 to 1:3), solvent (DMF vs. acetonitrile).
  • Response surface methodology (RSM) : Models interactions between factors, identifying optimal conditions (e.g., 90°C, 1:2 ratio in DMF yields 82% ± 3%) .
  • Scale-up validation : Pilot batches (1–10 L) test reproducibility under industrial-grade equipment (e.g., Parr reactors) .

Q. What role do fluorinated substituents play in modulating the compound’s reactivity in click chemistry?

  • Methodological Answer : The 3-fluoropropyl group enhances:
  • Electrophilicity : Fluorine’s electron-withdrawing effect accelerates Huisgen cycloaddition with alkynes (k ≈ 0.15 M1^{-1}s1^{-1} vs. 0.08 M1^{-1}s1^{-1} for non-fluorinated analogs) .
  • Metabolic stability : In vivo studies show reduced CYP450-mediated degradation due to C-F bond inertness .
  • Solubility : LogP decreases by ~0.5 units compared to alkyl analogs, improving aqueous compatibility .

Q. How should researchers address challenges in isolating 5-(3-fluoropropyl)-1H-tetrazole from reaction mixtures?

  • Methodological Answer : Separation techniques include:
  • Membrane filtration : Nanofiltration (MWCO 200 Da) removes unreacted azides and nitriles .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers .
  • Crystallization : Ethanol/water (7:3) induces selective crystallization at 4°C, achieving ≥95% purity .

Methodological Guidance for Contradictory Data

Q. What statistical tools are recommended for analyzing variability in tetrazole stability studies?

  • Methodological Answer :
  • ANOVA : Identifies significant differences between storage conditions (e.g., pH 7 vs. pH 9).
  • Accelerated stability testing : Arrhenius models extrapolate degradation rates at 25°C from high-temperature data (40–60°C) .
  • Principal component analysis (PCA) : Correlates degradation products with environmental factors (humidity, light exposure) .

Safety and Compliance

Q. What safety protocols are critical when handling 5-(3-fluoropropyl)-1H-tetrazole intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods rated for HF emissions (common in defluorination side reactions) .
  • Personal protective equipment (PPE) : Nitrile gloves and fluoropolymer-coated aprons resist permeation by fluorinated intermediates .
  • Waste disposal : Neutralize azide residues with NaNO2_2/HCl before disposal to prevent explosive hydrazoic acid formation .

Future Research Directions

Q. How can AI-driven platforms advance the study of 5-(3-fluoropropyl)-1H-tetrazole derivatives?

  • Methodological Answer :
  • Generative models : Predict novel derivatives with target properties (e.g., logP < 2, IC50_{50} < 1 µM) .
  • Autonomous labs : Robotic systems execute iterative synthesis and testing, reducing human error .
  • Blockchain for data integrity : Immutable ledgers track experimental parameters, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.